molecular formula C60H40N2 B13132677 N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine

N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine

Cat. No.: B13132677
M. Wt: 789.0 g/mol
InChI Key: KLFGATSBNNGGJH-UHFFFAOYSA-N
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Description

N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine: is a complex organic compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the naphthalene and phenyl groups onto the bianthracene core. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromaticity and electronic interactions in polycyclic aromatic hydrocarbons.

Biology: This compound has potential applications in biological research, particularly in the study of molecular interactions and binding affinities with biological macromolecules. It can be used as a fluorescent probe due to its strong fluorescence properties.

Medicine: In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents, particularly in the treatment of diseases that involve oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence sensing and electronic devices.

Comparison with Similar Compounds

  • 9,10-Di(naphthalen-1-yl)anthracene
  • 9,10-Di(2-naphthyl)anthracene
  • 9,10-Diphenylanthracene

Uniqueness: N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine is unique due to its extended conjugated system, which enhances its electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other electronic devices, where high efficiency and stability are required.

Properties

Molecular Formula

C60H40N2

Molecular Weight

789.0 g/mol

IUPAC Name

N-naphthalen-1-yl-10-[10-(N-naphthalen-1-ylanilino)anthracen-9-yl]-N-phenylanthracen-9-amine

InChI

InChI=1S/C60H40N2/c1-3-25-43(26-4-1)61(55-39-19-23-41-21-7-9-29-45(41)55)59-51-35-15-11-31-47(51)57(48-32-12-16-36-52(48)59)58-49-33-13-17-37-53(49)60(54-38-18-14-34-50(54)58)62(44-27-5-2-6-28-44)56-40-20-24-42-22-8-10-30-46(42)56/h1-40H

InChI Key

KLFGATSBNNGGJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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